molecular formula C6H4O4 B1238058 trans-4-Carboxymethylenebut-2-en-4-olide CAS No. 22752-92-7

trans-4-Carboxymethylenebut-2-en-4-olide

Cat. No.: B1238058
CAS No.: 22752-92-7
M. Wt: 140.09 g/mol
InChI Key: AYFXPGXAZMFWNH-ARJAWSKDSA-N
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Description

trans-4-Carboxymethylenebut-2-en-4-olide: is a chemical compound with the molecular formula C6H4O4 . It is a butenolide derivative, characterized by a carboxymethylene group at the 4-position. This compound is also known by its IUPAC name, (2Z)-(5-oxofuran-2(5H)-ylidene)acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carboxymethylenebut-2-en-4-olide typically involves the reaction of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide with a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods: This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-4-Carboxymethylenebut-2-en-4-olide is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of pharmaceuticals and as a probe in biochemical assays .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and as a precursor for the production of fine chemicals .

Mechanism of Action

The mechanism of action of trans-4-Carboxymethylenebut-2-en-4-olide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison: trans-4-Carboxymethylenebut-2-en-4-olide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to its cis-isomer, the trans-configuration may result in different reactivity and interaction with biological targets. The presence of a carboxymethylene group at the 4-position also differentiates it from other similar compounds, influencing its chemical behavior and applications .

Properties

IUPAC Name

(2Z)-2-(5-oxofuran-2-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXPGXAZMFWNH-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC(=O)O/C1=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22752-92-7
Record name Dienelactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Carboxymethylenebut-2-en-4-olide
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